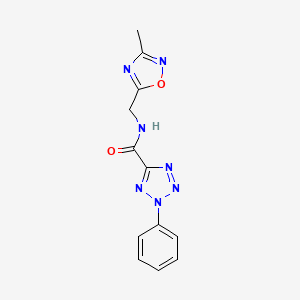
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N7O2 and its molecular weight is 285.267. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound's molecular formula is C13H12N6O2, with a molecular weight of 284.27 g/mol. It features both oxadiazole and tetrazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown better activity against gram-positive bacteria compared to gram-negative ones. In a study involving synthesized oxadiazole derivatives, notable activity was observed against Bacillus cereus and Bacillus thuringiensis species .
Cytotoxicity and Anticancer Activity
The compound's structural components suggest potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cancer cell lines effectively. For example, certain oxadiazole derivatives demonstrated IC50 values as low as 10.1 µM against liver carcinoma cell lines (HUH7), outperforming standard chemotherapy agents like 5-Fluorouracil .
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the compound influences its biological activity:
- Oxadiazole and Tetrazole Rings : These rings enhance lipophilicity and facilitate cellular uptake.
- Phenyl Groups : The substitution patterns on the phenyl rings can significantly affect the compound's reactivity and interaction with biological targets .
Study 1: Antimicrobial Evaluation
A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity using disc diffusion methods. The results indicated that compounds containing the oxadiazole moiety exhibited significant inhibition zones against various bacterial strains, particularly gram-positive bacteria .
Study 2: Anticancer Efficacy
In another investigation, derivatives were screened for cytotoxicity against multiple cancer cell lines using the NCI-60 sulforhodamine B assay. Compounds showed promising results with IC50 values indicating moderate to high efficacy against HUH7 cells, suggesting potential for development as anticancer agents .
Data Summary
The following table summarizes key findings from recent studies on similar compounds:
| Compound | Target Organism/Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| Compound A | Bacillus cereus | 15.0 | Antimicrobial |
| Compound B | HUH7 (Liver Carcinoma) | 10.1 | Cytotoxicity |
| Compound C | Bacillus thuringiensis | 12.5 | Antimicrobial |
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7O2/c1-8-14-10(21-17-8)7-13-12(20)11-15-18-19(16-11)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXJETYXZWMMMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














